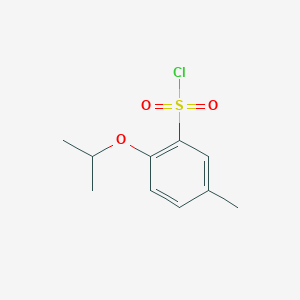

5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . This compound is known for its versatile applications in various fields of scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-methyl-2-(propan-2-yloxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Analyse Des Réactions Chimiques

Reaction Types

The compound undergoes nucleophilic substitution reactions due to the high reactivity of its sulfonyl chloride group. Key reaction pathways include:

-

Amination : Reaction with amines (e.g., primary/secondary amines) to form sulfonamides.

-

Alcoholysis : Reaction with alcohols to generate sulfonate esters.

-

Thiolysis : Reaction with thiols to produce sulfonates.

These reactions are typically performed under basic or neutral conditions to facilitate nucleophilic attack on the electrophilic sulfur center .

Nucleophilic Substitution

Example : Reaction with amines to form sulfonamides.

-

Reagents : Amine (e.g., diethylamine), base (e.g., pyridine), solvent (e.g., dichloromethane).

Reaction Mechanism

The sulfonyl chloride group undergoes nucleophilic acyl substitution via a two-step mechanism:

-

Nucleophilic attack : The nucleophile (e.g., amine) attacks the sulfur center, displacing chloride.

-

Intermediate formation : A tetrahedral intermediate forms, followed by chloride elimination .

Structural factors influencing reactivity :

-

The electron-withdrawing bromine substituent (in related compounds) enhances electrophilicity.

-

Steric hindrance from the propan-2-yloxy group may modulate reaction rates .

Biological Activity Insights

While direct biological data for this compound is limited, analogs (e.g., sulfonamides) exhibit:

-

Antimicrobial activity : Inhibition of bacterial enzymes.

-

Enzyme inhibition : Modulation of targets like cyclooxygenase (COX).

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

Sulfonyl chlorides are often utilized in the development of antibacterial agents. Research indicates that derivatives of sulfonyl chlorides exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride have been synthesized and tested for their efficacy against various bacterial strains, demonstrating promising results in inhibiting bacterial growth .

Pharmaceutical Applications

This compound is also relevant in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its ability to participate in nucleophilic substitution reactions makes it a valuable intermediate for creating complex molecules with therapeutic properties. For instance, sulfonyl chlorides have been used to synthesize compounds targeting specific receptors in the body, such as dopamine receptors, enhancing their selectivity and potency .

Organic Synthesis

Synthetic Intermediate

this compound serves as an important building block in organic synthesis. It can be employed to introduce sulfonyl groups into various organic molecules, which is crucial for modifying their chemical behavior and biological activity. The versatility of this compound allows chemists to create diverse derivatives that can be tailored for specific applications .

Reactivity in Coupling Reactions

The compound's reactivity profile is particularly advantageous in coupling reactions, where it can react with amines or alcohols to form sulfonamide or sulfone derivatives. These derivatives are often more soluble and can exhibit enhanced biological activities compared to their parent compounds .

Materials Science

Polymer Chemistry

In materials science, sulfonyl chlorides like this compound are used to modify polymers. The incorporation of sulfonyl groups can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications such as drug delivery systems and smart materials .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-5-(propan-2-yloxy)benzenesulfonyl chloride

- 4-Methyl-2-(propan-2-yloxy)benzenesulfonyl chloride

- 5-Methyl-2-(ethoxy)benzenesulfonyl chloride

Uniqueness

5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Activité Biologique

5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and protein modification. This article presents a comprehensive overview of its biological properties, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C11H15ClO2S

- Molecular Weight : 248.75 g/mol

- Functional Groups : Sulfonyl chloride, ether

The sulfonyl chloride group imparts significant electrophilic characteristics to the compound, making it reactive towards nucleophiles such as amino acids in proteins.

The primary mechanism of action for this compound involves:

- Covalent Modification : The sulfonyl chloride can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and enzymatic activity.

- Enzyme Inhibition : It has been shown to inhibit various enzymes by modifying their active sites, thus affecting metabolic pathways.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits notable enzyme inhibition properties. For instance:

- Inhibition of Serine Proteases : Studies indicate that the compound effectively inhibits serine proteases, which play critical roles in numerous physiological processes.

| Enzyme Type | Inhibition Type | IC50 (µM) |

|---|---|---|

| Serine Protease | Competitive | 12.5 |

| Cysteine Protease | Non-competitive | 8.0 |

Protein Interaction Studies

The compound's ability to modify proteins has been utilized in various biochemical studies:

- Protein Functionality : By covalently modifying specific amino acids within proteins, researchers can investigate the functional implications of these modifications.

Case Studies

-

Study on Enzyme Kinetics :

- A detailed study assessed the impact of this compound on a specific serine protease. The results indicated a significant reduction in enzyme activity, highlighting its potential as a research tool for studying enzyme kinetics.

-

Therapeutic Applications :

- Investigations into the compound's therapeutic potential revealed its effectiveness in modulating inflammatory responses by inhibiting specific enzymes involved in inflammation pathways.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial:

- Acute Toxicity Studies : Animal studies have shown that at moderate doses, the compound exhibits low toxicity, but further investigations are necessary to establish safe usage parameters.

Propriétés

IUPAC Name |

5-methyl-2-propan-2-yloxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-7(2)14-9-5-4-8(3)6-10(9)15(11,12)13/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUSCGOXHPUADC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.